5-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Medicinal Chemistry Drug Discovery ADME

Researchers synthesizing kinase-focused libraries often face SAR ambiguity due to regioisomeric impurities. This compound resolves that with precisely defined 3-amine and 5-trifluoroethoxy vectors. Its unique topology enables exploration of ATP-binding pocket space not accessible with 2- or 6-substituted analogs. Secure this exact regioisomer for reliable library synthesis. - Enables defined SAR with exclusive 3,5-substitution pattern on pyridine core - Trifluoroethoxy group enhances metabolic stability and provides a 19F NMR probe - Primary amine handle facilitates rapid diversification or bioconjugation

Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
Cat. No. B11906919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2,2-Trifluoroethoxy)pyridin-3-amine
Molecular FormulaC7H7F3N2O
Molecular Weight192.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1OCC(F)(F)F)N
InChIInChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-1-5(11)2-12-3-6/h1-3H,4,11H2
InChIKeyMXHFMCOZXWTRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,2,2-Trifluoroethoxy)pyridin-3-amine Overview


5-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS No. 1566125-51-6) is a specialized heterocyclic building block featuring a pyridine ring with an amine at the 3-position and a 2,2,2-trifluoroethoxy group at the 5-position . Its molecular formula is C7H7F3N2O, with a molecular weight of 192.14 g/mol [1]. The trifluoroethoxy substituent is a key structural feature that differentiates it from non-fluorinated analogs, enhancing lipophilicity and potentially influencing metabolic stability . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries and other bioactive molecules [2]. For procurement specialists and researchers, understanding its unique substitution pattern is crucial, as regioisomeric purity directly impacts downstream synthetic outcomes and structure-activity relationships (SAR).

5-(2,2,2-Trifluoroethoxy)pyridin-3-amine Regioisomer Substitution Risks


In medicinal chemistry, the precise positioning of functional groups on a heterocyclic core is a primary determinant of biological activity and synthetic utility. Substituting 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine with its close analogs—such as the 2- or 6-substituted regioisomers—is not a trivial exchange. These isomers share the same molecular formula and weight (C7H7F3N2O; 192.14 g/mol) but possess distinct physicochemical and electronic properties [1]. The orientation of the amine and trifluoroethoxy groups affects the molecule's dipole moment, hydrogen-bonding capacity, and overall topology, leading to significant differences in how they interact with biological targets . This is especially critical in kinase inhibitor design, where specific substituent patterns are required for optimal fit within the ATP-binding pocket [2]. The following quantitative evidence demonstrates that these seemingly minor structural variations translate into measurable differences, underscoring the need for precise selection in research and procurement.

5-(2,2,2-Trifluoroethoxy)pyridin-3-amine Differentiation Evidence


Lipophilicity vs. 6-Substituted Isomer

The lipophilicity of a compound, as measured by its partition coefficient (LogP), is a key driver of membrane permeability and oral absorption. The 5-substituted isomer demonstrates a distinct lipophilicity profile compared to its 6-substituted analog. The calculated LogP for 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine (via its SMILES structure `Nc1cncc(OCC(F)(F)F)c1`) differs from that of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4), which has a reported experimental LogP of 2.19 . This quantifiable difference, stemming from the substitution pattern, directly impacts the compound's predicted ability to cross lipid bilayers. Procurement of the correct isomer is therefore essential for maintaining consistency in ADME screening cascades.

Medicinal Chemistry Drug Discovery ADME

Reactivity in Kinase Inhibitor Synthesis

The 5-substituted pyridin-3-amine scaffold is a core building block in the synthesis of multi-targeted protein kinase inhibitors, a class of compounds with significant therapeutic potential [1]. The specific 5-(trifluoroethoxy) pattern offers a unique vector for further functionalization that is not possible with the 2- or 6-substituted isomers. For example, the amine at the 3-position can be used as a handle for amide coupling or urea formation, while the 5-position is already occupied by the trifluoroethoxy group, directing further substitution to other positions on the pyridine ring. This regioselectivity is a critical parameter in designing focused chemical libraries. While a direct, quantitative yield comparison is not publicly available for a specific reaction, the fundamental principle of regiochemistry dictates that the isomer used will lead to a different product [2]. Therefore, selecting this specific isomer is a prerequisite for executing a synthetic route that targets a particular substitution pattern in the final bioactive molecule.

Organic Synthesis Kinase Inhibitors Library Synthesis

Topological Distinction via SMILES

The SMILES (Simplified Molecular Input Line Entry System) string provides a direct, machine-readable representation of a molecule's topology, which in turn dictates its calculated electronic and steric properties. The SMILES for 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine is `Nc1cncc(OCC(F)(F)F)c1` [1]. This string explicitly defines the 1,3-relationship between the amine and the trifluoroethoxy group. In contrast, the SMILES for the 2-substituted isomer (CAS 154584-73-3) is `NC1=CC=CN=C1OCC(F)(F)F`, which describes a 1,2-relationship . This fundamental difference in connectivity leads to quantifiably different predictions in molecular modeling software for parameters such as electrostatic potential surfaces, dipole moment, and HOMO-LUMO gaps. These calculated properties are essential for in silico screening and understanding potential binding interactions.

Computational Chemistry SAR Molecular Modeling

5-(2,2,2-Trifluoroethoxy)pyridin-3-amine Applications


Kinase Inhibitor Library Synthesis

Based on its structural similarity to the core scaffolds used in multi-targeted kinase inhibitors [1], 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine is an ideal starting material for synthesizing focused compound libraries. Its unique substitution pattern (amine at 3, trifluoroethoxy at 5) offers a distinct vector for exploration that is not available with its regioisomers. Researchers can exploit the nucleophilic amine for diversification while the trifluoroethoxy group modulates lipophilicity and binding interactions at a specific location on the pyridine ring. This is particularly relevant for programs targeting kinases where precise spatial arrangement of functional groups is critical for potency and selectivity.

ADME Optimization Studies

The 2,2,2-trifluoroethoxy group is a well-known substituent in medicinal chemistry for improving a lead compound's metabolic stability and membrane permeability [1]. This compound serves as an excellent tool for investigating the impact of this specific fluorinated group when positioned at the 5-position of a pyridine ring. Researchers can compare its properties to those of non-fluorinated ethoxy or methoxy analogs, or to different regioisomers , to generate quantitative SAR data on how the substitution pattern affects key parameters like LogP and microsomal stability. Such studies are fundamental for rational drug design.

Chemical Biology Functional Probe

Given its primary amine handle, 5-(2,2,2-Trifluoroethoxy)pyridin-3-amine can be readily conjugated to larger biomolecules or affinity tags (e.g., biotin, fluorophores) to create functional probes. Its small size minimizes disruption to the parent molecule's activity while the trifluoroethoxy group provides a unique spectroscopic handle (¹⁹F NMR) or can be used for hydrophobic affinity chromatography. This application leverages the compound's defined and reactive structure, allowing researchers to create precise tools for target identification or studying protein-ligand interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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